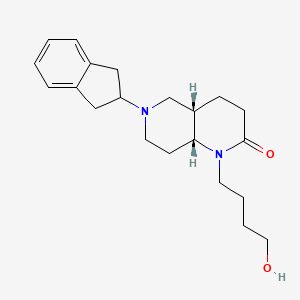
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MCPP, is a chemical compound that belongs to the class of piperazine derivatives. MCPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts by binding to and activating the serotonin and dopamine receptors, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to alter the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the serotonin and dopamine receptors. However, 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has several limitations, including its potential for producing unwanted side effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior. Finally, the development of new and more efficient synthesis methods for 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could lead to its wider use in scientific research.
Métodos De Síntesis
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction between 3-methylcyclohexanone and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction between the resulting amine and 1-(3-chloropropyl)-piperazine.
Aplicaciones Científicas De Investigación
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Propiedades
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-18-7-5-11-20(17-18)22-15-13-21(14-16-22)12-6-10-19-8-3-2-4-9-19/h2-4,6,8-10,18,20H,5,7,11-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDARDVOOYNGKW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)
![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)


![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5461163.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)

![N-(2-furylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)
